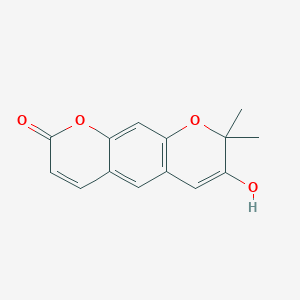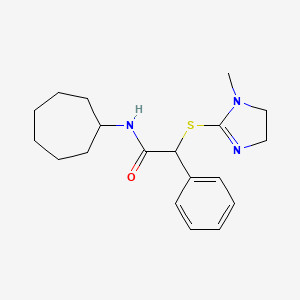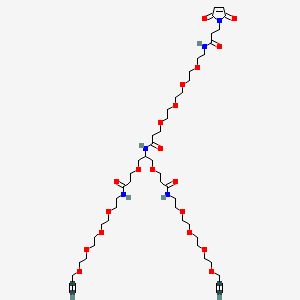
Biotin-PEG4-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-SH is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG chain, which is then functionalized with a sulfhydryl group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG4-amine, to form biotin-PEG4.
Introduction of Sulfhydryl Group: The PEGylated biotin is further reacted with a sulfhydryl-containing compound to introduce the SH group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-SH undergoes various chemical reactions, including:
Substitution Reactions: The sulfhydryl group can react with maleimides, haloacetyl groups, or pyridyl disulfides to form stable thioether bonds.
Coordination Reactions: The SH group can coordinate with metal ions such as gold and silver, forming stable metal complexes.
Common Reagents and Conditions
Maleimides: React with the SH group under mild conditions to form thioether bonds.
Haloacetyl Groups: React with the SH group to form stable thioether bonds.
Pyridyl Disulfides: React with the SH group to form disulfide bonds.
Major Products Formed
Thioether Bonds: Formed through reactions with maleimides and haloacetyl groups.
Disulfide Bonds: Formed through reactions with pyridyl disulfides.
Scientific Research Applications
Biotin-PEG4-SH has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG4-SH exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin or avidin, facilitating the capture and detection of biotinylated molecules.
Sulfhydryl Reactivity: The SH group reacts with maleimides, haloacetyl groups, and pyridyl disulfides, enabling the conjugation of biotin to various targets.
Comparison with Similar Compounds
Biotin-PEG4-SH is unique due to its combination of biotin, PEG, and SH functionalities. Similar compounds include:
Biotin-PEG4-NHS Ester: Contains an NHS ester group instead of an SH group, used for biotinylation of primary amines.
Biotin-PEG4-Azide: Contains an azide group, used for click chemistry applications.
Biotin-PEG4-Alkyne: Contains an alkyne group, also used for click chemistry applications.
These compounds share similar PEG spacers but differ in their reactive groups, making this compound particularly suitable for applications involving sulfhydryl reactivity.
Properties
Molecular Formula |
C20H37N3O6S2 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1 |
InChI Key |
NIJSULOOONHHJS-LNLFQRSKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
